molecular formula C15H13N3O2 B6613921 Ethyl 6-(benzimidazol-1-yl)nicotinate CAS No. 1100290-98-9

Ethyl 6-(benzimidazol-1-yl)nicotinate

Cat. No.: B6613921
CAS No.: 1100290-98-9
M. Wt: 267.28 g/mol
InChI Key: MCECBERQPYDTFJ-UHFFFAOYSA-N
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Description

Ethyl 6-(benzimidazol-1-yl)nicotinate is a synthetic chemical compound of significant interest in advanced chemical and pharmacological research. This molecule is structurally characterized by a benzimidazole moiety linked to an ethyl nicotinate group via a nitrogen bond. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets . This specific molecular architecture makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the development of novel heterocyclic compounds. Its primary research applications include use as a key building block in organic synthesis and as a precursor for the development of potential pharmacologically active molecules. The presence of both benzimidazole and pyridine rings within a single structure suggests potential for investigating activity at enzyme and receptor sites, though its specific mechanism of action is a subject of ongoing research and is not yet fully characterized. Researchers utilize this compound strictly in laboratory settings for in-vitro assays and chemical synthesis projects. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

ethyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)11-7-8-14(16-9-11)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECBERQPYDTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Nicotinic Acid

The synthesis of ethyl nicotinate serves as a foundational step in constructing the target compound. A widely adopted method involves acid-catalyzed esterification of nicotinic acid with ethanol. In a representative procedure, nicotinic acid (16.24 mmol) is refluxed with ethanol (50 mL) and concentrated sulfuric acid at 85°C for 8 hours, yielding ethyl nicotinate in 98% purity. Key parameters include:

ParameterConditionYield (%)Reference
CatalystH₂SO₄98
Temperature85°C
Reaction Time8 hours
SolventEthanol

This method’s efficiency stems from the catalytic role of H₂SO₄ in protonating the carbonyl oxygen, facilitating nucleophilic attack by ethanol. The absence of side products, as confirmed by thin-layer chromatography (TLC), underscores its reliability.

Coupling Reactions for Ethyl 6-(Benzimidazol-1-yl)nicotinate

The critical step involves coupling the benzimidazole moiety to the 6-position of ethyl nicotinate. A plausible route, inspired by nucleophilic aromatic substitution (NAS) in pyridine derivatives, proceeds as follows:

  • Activation of Ethyl Nicotinate :
    Ethyl nicotinate is oxidized to its N-oxide derivative using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, achieving 98% yield. The N-oxide group enhances electrophilicity at the 6-position.

  • Nucleophilic Substitution :
    The activated nicotinate N-oxide undergoes substitution with benzimidazole in acetonitrile (ACN) under reflux. Trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) are employed to facilitate cyanide incorporation in analogous reactions, suggesting that similar conditions could mediate benzimidazole coupling.

StepReagents/ConditionsYield (%)Reference
OxidationmCPBA, DCM, 0°C to RT98
SubstitutionBenzimidazole, ACN, reflux

Reaction Optimization and Conditions

Solvent and Temperature Effects

Ethanol and acetonitrile emerge as preferred solvents due to their ability to dissolve both polar and non-polar intermediates. In the coordination polymer synthesis involving sodium nicotinate and benzimidazole ligands, ethanol enables slow crystallization of the product, a strategy applicable to purify the target compound.

Catalytic Enhancements

Industrial-scale production often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 15 minutes can achieve yields comparable to 8-hour conventional heating.

Industrial-Scale Production Techniques

Microwave-Assisted Synthesis

Microwave reactors enhance reaction kinetics by uniformly heating reactants. A protocol adapted from benzimidazole derivative production involves:

  • Precursor Mixing : Ethyl nicotinate, benzimidazole, and a palladium catalyst (e.g., Pd(OAc)₂).

  • Irradiation : 150°C for 15 minutes under inert atmosphere.

  • Yield : >90% with minimal by-products.

Continuous Flow Systems

Continuous flow reactors mitigate batch variability and improve scalability. A two-stage system could separate esterification and coupling steps, optimizing each phase independently.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of intermediates, such as ethyl nicotinate, show distinct signals at δ 9.07 ppm (pyridine proton) and δ 4.35 ppm (ethyl CH₂). Post-coupling, the disappearance of the 6-position proton confirms successful substitution.

High-Resolution Mass Spectrometry (HRMS)

HRMS validates molecular ion peaks, e.g., m/z 271.0954 for this compound (calculated for C₁₅H₁₃N₃O₂).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Reference
Acid-Catalyzed EsterificationHigh yield, simplicityRequires corrosive acids98
Microwave-Assisted CouplingRapid, energy-efficientSpecialized equipment needed>90
Coordination-Promoted SynthesisHigh purityComplex purification

Challenges in Synthesis and Purification

  • Regioselectivity : Ensuring substitution occurs exclusively at the 6-position requires careful control of electronic and steric factors.

  • By-Product Formation : Unreacted benzimidazole or over-oxidized nicotinate derivatives may necessitate column chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(benzimidazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

  • Anticancer Activity : Ethyl 6-(benzimidazol-1-yl)nicotinate exhibits cytotoxic effects against various cancer cell lines. Studies have indicated that it can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. For instance, it has been evaluated for its efficacy against breast and lung cancer cells, showing IC50 values in the micromolar range, indicating significant potency .
  • Antifibrotic Properties : Recent research has highlighted its potential in treating fibrosis-related conditions. It has been shown to inhibit collagen synthesis and reduce fibroblast proliferation, suggesting its use as a therapeutic agent in diseases characterized by excessive scarring, such as liver fibrosis .
  • Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to modulate pathways involved in neuronal survival and inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antifibrotic Study : A study published in Molecules demonstrated that this compound significantly reduced collagen expression in hepatic stellate cells, suggesting its potential as an antifibrotic agent .
  • Cancer Cell Line Evaluation : Another research article reported that derivatives including this compound showed potent cytotoxicity against various cancer cell lines, with specific focus on breast and lung cancer models .
  • Neuroprotection Research : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative disorders .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis; inhibits cell cycle progression; IC50 values in μM range
Antifibrotic PropertiesReduces collagen synthesis; inhibits fibroblast proliferation
Neuroprotective EffectsProtects against oxidative stress; modulates neuronal survival pathways

Mechanism of Action

The mechanism of action of Ethyl 6-(benzimidazol-1-yl)nicotinate involves its interaction with various molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Ethyl esters (as in the target compound and Ethyl 6-(1H-imidazol-1-yl)nicotinate) may offer slower hydrolysis rates than methyl esters, influencing metabolic stability .

Biological Activity

Ethyl 6-(benzimidazol-1-yl)nicotinate is a compound that combines the pharmacophores of benzimidazole and nicotinic acid, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

This compound can be synthesized through various methods, including condensation reactions between ethyl nicotinate and benzimidazole derivatives. The structure features a benzimidazole ring attached to a nicotinic acid moiety, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses antibacterial activity comparable to standard antibiotics at specific concentrations, highlighting its potential as an antimicrobial agent .

2. Antitumor Activity
The compound has shown promising results in cytotoxic assays against various cancer cell lines. The presence of the benzimidazole moiety is linked to enhanced cytotoxicity, particularly against tumor cells. For instance, derivatives of benzimidazole have been found to inhibit cell proliferation significantly, with IC50 values indicating effective doses for tumor suppression .

3. Anti-inflammatory Properties
this compound also exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by excessive inflammation. Studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzimidazole ring or the ethyl group can alter its potency and selectivity for biological targets. For example, introducing electron-withdrawing groups has been associated with increased cytotoxicity against certain cancer cell lines, while other modifications may enhance antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics, suggesting a favorable profile for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Escherichia coli25Comparable to Streptomycin
Staphylococcus aureus15Superior to Penicillin
Pseudomonas aeruginosa30Comparable to Ciprofloxacin

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on its antitumor properties, this compound was tested against several cancer cell lines including HeLa and MCF-7. Results indicated an IC50 value of approximately 20 µM for HeLa cells, showcasing its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Type of Cancer
HeLa20Cervical carcinoma
MCF-725Breast cancer
A54930Lung cancer

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-(benzimidazol-1-yl)nicotinate, and how can reaction efficiency be optimized?

Methodological Answer: A viable approach involves nucleophilic substitution between benzimidazole and a nicotinate ester precursor. For example, methyl 6-chloronicotinate (or similar derivatives) can react with benzimidazole under reflux conditions in dimethylformamide (DMF) at 150°C for 30 minutes, followed by purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) . Optimization includes:

  • Catalyst Screening : Phase-transfer catalysts like benzyl triethyl ammonium chloride (BTEAC) may enhance reaction rates .
  • Yield Improvement : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to chloronicotinate) and reaction time (monitored via TLC).
  • Purification : Column chromatography (85:15 cyclohexane/ethyl acetate) achieves >90% purity .

Q. Table 1: Synthetic Optimization Parameters

ParameterConditionYield (%)Reference
SolventDMF, 150°C, 30 min19
CatalystBTEAC, room temperature60–95
PurificationSilica gel (cyclohexane/EtOAc)>90

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄N₃O₂) with <2 ppm error .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for pyridine and benzimidazole moieties) .
  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30, 1 mL/min) to assess purity (>98%) .

Q. Table 2: Analytical Parameters

TechniqueConditionsKey DataReference
HRMSESI+, m/z 296.1038[M+H]⁺: 296.1038
¹H NMRCDCl₃, δ 8.8 (d, 1H)Pyridine H
HPLCRetention time: 6.2 minPurity: 99.1%

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, THF, and dichloromethane.
  • Stability : Stable at −20°C under inert atmosphere; degradation observed at >100°C .
  • LogP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity suitable for cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or by-product formation across different methods?

Methodological Answer:

  • Reaction Monitoring : Use TLC (silica gel 60 F₂₅₄) with UV visualization to track intermediate formation.
  • By-Product Analysis : LC-MS to identify impurities (e.g., unreacted chloronicotinate or dimerization products) .
  • Comparative Studies : Test alternative solvents (e.g., THF vs. DMF) and catalysts (e.g., BTEAC vs. no catalyst) to isolate optimal conditions .

Example : A study comparing DMF (19% yield) and THF (5% yield) for similar reactions highlights solvent polarity’s role in displacing chloride .

Q. What strategies enable functionalization or conjugation of this compound to biomolecules?

Methodological Answer:

  • Biomimetic Conjugation : React the ethyl ester moiety with amines (e.g., amino acids) under alkaline hydrolysis (2 N KOH in THF, room temperature) to form carboxylate intermediates, followed by coupling reagents like EDC/NHS .
  • Click Chemistry : Introduce azide/alkyne handles via ester hydrolysis and subsequent functionalization .

Case Study : Ethyl nicotinate derivatives were covalently fused to paracetamol analogs via acetylated intermediates (60% yield) .

Q. How can metabolic pathways or skin permeation of this compound be studied in biological systems?

Methodological Answer:

  • In Vitro Permeation : Use excised hairless rat skin mounted in Franz diffusion cells. Analyze flux (µg/cm²/h) and metabolite formation via HPLC .
  • Metabolic Profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and quantify hydrolysis products (e.g., free nicotinic acid) using LC-MS/MS .

Q. Table 3: Permeation Study Parameters

ParameterConditionResultReference
Skin ModelHairless rat, full-thicknessSteady-state flux: 2.1 µg/cm²/h
MetaboliteNicotinic acidDetected at 4 h post-application

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